![molecular formula C8H15NS B1584569 Heptyl isothiocyanate CAS No. 4426-83-9](/img/structure/B1584569.png)
Heptyl isothiocyanate
Overview
Description
Heptyl Isothiocyanate is a chemical compound with the molecular formula C8H15NS . It has a molecular weight of 157.276 .
Synthesis Analysis
Isothiocyanates, including Heptyl Isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecular structure of Heptyl Isothiocyanate consists of a chain of 8 carbon atoms (heptyl group) attached to an isothiocyanate functional group (-N=C=S) .Chemical Reactions Analysis
Isothiocyanates, including Heptyl Isothiocyanate, are known for their high and versatile reactivity, which makes them widely used as intermediates in organic synthesis . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .Physical And Chemical Properties Analysis
Heptyl Isothiocyanate is a liquid at room temperature . It has a density of 0.91 and a boiling point of 235°C . It is combustible and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .Scientific Research Applications
Anticarcinogenic Potential
Heptyl isothiocyanate has been studied for its potential to prevent cancer. Isothiocyanates, in general, are known for their anticarcinogenic properties, which they exhibit by modulating enzyme activity and affecting gene expression related to carcinogenesis . Heptyl isothiocyanate, in particular, may inhibit the proliferation of cancer cells and induce apoptosis, making it a compound of interest in cancer research.
Anti-inflammatory Effects
Research indicates that isothiocyanates can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators . Heptyl isothiocyanate could be utilized in studying inflammatory pathways and developing anti-inflammatory drugs.
Antioxidative Properties
Heptyl isothiocyanate may also act as an antioxidant. Isothiocyanates have been shown to neutralize free radicals and protect against oxidative stress, which is a factor in many chronic diseases . This property is particularly relevant in the context of neurodegenerative diseases and aging.
Neuroprotective Applications
The neuroprotective effects of isothiocyanates are an area of growing interest. Heptyl isothiocyanate could contribute to the development of treatments for neurological disorders by protecting neuronal cells from damage and improving cognitive functions .
Antidiabetic Activity
Isothiocyanates have been associated with antidiabetic effects, such as improving insulin sensitivity and reducing blood glucose levels . Heptyl isothiocyanate might be used in metabolic studies to explore its potential benefits for diabetes management.
Cardioprotective Effects
The potential cardioprotective effects of Heptyl isothiocyanate could be significant. Isothiocyanates are known to improve cardiovascular health by reducing hypertension and preventing atherosclerosis . Research into Heptyl isothiocyanate could further elucidate its specific effects on heart health.
Antimicrobial Properties
Heptyl isothiocyanate exhibits antimicrobial activity, which could be harnessed in the development of new antibiotics or preservatives . Its ability to disrupt bacterial cell membranes makes it a candidate for studies on infection control and food safety.
Food Industry Applications
Due to its antimicrobial properties, Heptyl isothiocyanate has potential applications in food preservation. It could be used to extend the shelf life of perishable goods and as a natural preservative in food packaging materials .
Safety And Hazards
Heptyl Isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
properties
IUPAC Name |
1-isothiocyanatoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUQNPCPLDDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063449 | |
Record name | Heptane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl isothiocyanate | |
CAS RN |
4426-83-9 | |
Record name | Heptyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of heptyl isothiocyanate in Nasturtium officinale R. Br.?
A1: Heptyl isothiocyanate is a volatile constituent found in both the leaves [] and stems [] of Nasturtium officinale R. Br., commonly known as watercress. While not the most abundant volatile compound in this plant, it contributes to the overall aroma profile.
Q2: Does the research indicate any potential applications for heptyl isothiocyanate based on its presence in Nasturtium officinale and Capparis spinosa?
A2: While the research primarily focuses on identifying volatile constituents, the presence of heptyl isothiocyanate in both Nasturtium officinale [] and Capparis spinosa [] alongside other isothiocyanates known for insecticidal activity suggests a potential avenue for further investigation. Further research is needed to determine if heptyl isothiocyanate contributes to the potential insecticidal properties observed in extracts of these plants.
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